Benzene, 1-chloro-2-[2,2-dichloro-1-(4-fluorophenyl)ethyl]-
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Overview
Description
Benzene, 1-chloro-2-[2,2-dichloro-1-(4-fluorophenyl)ethyl]- is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with chlorine, dichloro, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-2-[2,2-dichloro-1-(4-fluorophenyl)ethyl]- typically involves multiple steps. One common method is the Friedel-Crafts alkylation, where benzene reacts with a chlorinated alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-2-[2,2-dichloro-1-(4-fluorophenyl)ethyl]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other substituents.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: The compound can be involved in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid and sulfuric acid are used for nitration, while halogens and Lewis acids are used for halogenation.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while halogenation can produce polyhalogenated compounds.
Scientific Research Applications
Benzene, 1-chloro-2-[2,2-dichloro-1-(4-fluorophenyl)ethyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzene, 1-chloro-2-[2,2-dichloro-1-(4-fluorophenyl)ethyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-2-ethyl-: Similar in structure but lacks the dichloro and fluorophenyl groups.
1,4-Dichloro-2-nitrobenzene: Contains nitro and dichloro groups but differs in the position and type of substituents.
Uniqueness
Benzene, 1-chloro-2-[2,2-dichloro-1-(4-fluorophenyl)ethyl]- is unique due to the specific arrangement of chlorine, dichloro, and fluorophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
61693-89-8 |
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Molecular Formula |
C14H10Cl3F |
Molecular Weight |
303.6 g/mol |
IUPAC Name |
1-chloro-2-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Cl3F/c15-12-4-2-1-3-11(12)13(14(16)17)9-5-7-10(18)8-6-9/h1-8,13-14H |
InChI Key |
FZTBUBGJJPLGDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)C(Cl)Cl)Cl |
Origin of Product |
United States |
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